methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate is a synthetic organic compound known for its role as a potent and selective inhibitor of Wnt/β-catenin signaling . This compound is of significant interest in the field of medicinal chemistry due to its ability to target β-catenin, a protein involved in various cellular processes including cell proliferation and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate typically involves multiple steps, including the formation of the pyrazole ring and subsequent sulfonamide formation. The key steps include:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic derivatives .
Scientific Research Applications
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Mechanism of Action
The compound exerts its effects by directly targeting β-catenin through affinity interaction within the C-terminal two-thirds of the Armadillo repeat region. This interaction induces β-catenin ubiquitination and proteasomal degradation, thereby inhibiting Wnt/β-catenin signaling . The effective concentration for this activity ranges from 1.25 to 5 μM in various cell cultures .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- 3-[(4-Methylphenyl)sulfonyl]amino-benzoic acid methyl ester
Uniqueness
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate is unique due to its specific targeting of β-catenin and its potent anti-tumor effects selectively on Wnt-dependent cancer cells . This specificity and efficacy make it a valuable compound in cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C20H20N4O5S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl 4-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H20N4O5S/c1-12-4-8-16(9-5-12)24-30(27,28)19-17(13(2)22-23-19)18(25)21-15-10-6-14(7-11-15)20(26)29-3/h4-11,24H,1-3H3,(H,21,25)(H,22,23) |
InChI Key |
UHSWDTLFNAJDMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
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